Ro 12-7310

Description

Properties

CAS No. |

65316-65-6 |

|---|---|

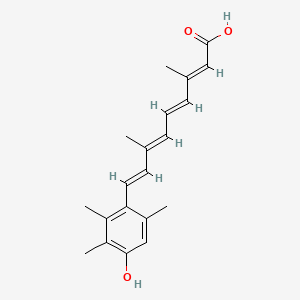

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-9-(4-hydroxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H24O3/c1-13(7-6-8-14(2)11-20(22)23)9-10-18-15(3)12-19(21)17(5)16(18)4/h6-12,21H,1-5H3,(H,22,23)/b8-6+,10-9+,13-7+,14-11+ |

InChI Key |

CAAFTBWHFUPDGX-OFCLTBKTSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)O |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)O |

Appearance |

Solid powder |

Other CAS No. |

65316-65-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9-(4-hydroxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid Ro 12-7310 Ro-12-7310 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 12-7310

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 12-7310, a synthetic retinoid also known as demethyletretin, exerts its biological effects through a dual mechanism of action. Primarily, it functions as a modulator of nuclear retinoic acid receptors (RARs), influencing gene transcription and subsequent cellular processes, most notably keratinocyte differentiation. Concurrently, this compound exhibits anti-inflammatory properties by inhibiting the release of arachidonic acid, a key precursor in the biosynthesis of pro-inflammatory prostaglandins. This guide provides a comprehensive technical overview of these mechanisms, supported by available data, experimental protocols, and signaling pathway visualizations.

Core Mechanism: Retinoid Receptor Modulation

As a retinoid, the principal mechanism of action of this compound involves its interaction with nuclear retinoic acid receptors (RARs). These ligand-activated transcription factors, existing as heterodimers with retinoid X receptors (RXRs), bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cellular proliferation, differentiation, and apoptosis.

Signaling Pathway

The binding of this compound to RARs initiates a cascade of molecular events that alters gene expression. In the absence of a ligand, the RAR-RXR heterodimer is bound to RAREs along with corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change in the RAR protein leads to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcriptional machinery, leading to the expression of target genes.

Figure 1: this compound signaling pathway via nuclear retinoic acid receptors.

Binding Affinity

Experimental Protocol: Radioligand Binding Assay for RARs

A standard method to determine the binding affinity of a compound like this compound to RARs is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific RAR subtype.

Materials:

-

Recombinant human RAR (α, β, or γ) ligand-binding domain (LBD).

-

Radioligand, e.g., [³H]-all-trans-retinoic acid.

-

Unlabeled all-trans-retinoic acid (for non-specific binding determination).

-

This compound test compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation cocktail and counter.

Procedure:

-

Incubate a fixed concentration of the RAR-LBD with a fixed concentration of the radioligand in the assay buffer.

-

In parallel, incubate the RAR-LBD and radioligand with increasing concentrations of unlabeled this compound.

-

A control for non-specific binding is included, which contains the RAR-LBD, radioligand, and a saturating concentration of unlabeled all-trans-retinoic acid.

-

After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand (e.g., by filtration).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay to determine RAR affinity.

Anti-inflammatory Mechanism: Inhibition of Arachidonic Acid Release

This compound has been shown to inhibit the release of arachidonic acid, a key step in the inflammatory cascade. Arachidonic acid is a polyunsaturated fatty acid stored in cell membranes that is released by the action of phospholipase A2 (PLA2). Once released, it is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

Signaling Pathway

By inhibiting the release of arachidonic acid, this compound effectively reduces the substrate available for COX and LOX enzymes, thereby decreasing the production of prostaglandins such as PGE2. This contributes to its anti-inflammatory effects.

Figure 3: Inhibition of the arachidonic acid cascade by this compound.

Quantitative Data: Inhibition of Prostaglandin E2 Synthesis

A study by Elattar and Lin (1990) investigated the effect of this compound on prostaglandin E2 (PGE2) synthesis in human squamous cell carcinoma (SCC) of the tongue. The study demonstrated that this compound inhibited PGE2 synthesis in a dose-dependent manner.[1]

| Compound | Concentration (µM) |

| This compound | 10, 20, 30, 40 |

| Ro 13-7410 | 10, 20, 30, 40 |

| 13-cis-retinoic acid | 10, 20, 30, 40 |

| Ro 13-7652 | 10, 20, 30, 40 |

Table 1: Concentrations of Retinoids Tested for PGE2 Synthesis Inhibition[1]

The study reported the rank order of percent inhibition of PGE2 synthesis as: This compound > Ro 13-7410 > 13-cis-retinoic acid > Ro 13-7652 .[1] Specific IC50 values were not provided in this publication.

Experimental Protocol: Inhibition of PGE2 Synthesis in Cell Culture

The following protocol is based on the methodology described by Elattar and Lin (1990).[1]

Objective: To quantify the inhibitory effect of this compound on PGE2 synthesis in cultured cells.

Materials:

-

Human squamous cell carcinoma (SCC-25) cells.

-

[¹⁴C]-arachidonic acid.

-

DMEM/F12 medium with 0.1% BSA.

-

Serum-free medium.

-

This compound at various concentrations (10, 20, 30, 40 µM).

-

Melittin (a PLA2 activator).

-

Diethyl ether for extraction.

-

Thin-layer chromatography (TLC) system.

-

Liquid scintillation counter.

Procedure:

-

Plate 5 x 10⁶ SCC-25 cells and label with 0.2 µCi of [¹⁴C]-arachidonic acid in DMEM/F12 containing 0.1% BSA for 4 hours.

-

Wash the cells and incubate in serum-free medium with the desired concentrations of this compound for 1 hour.

-

Stimulate the cells with melittin for an additional hour to induce arachidonic acid release and PGE2 synthesis.

-

Extract the radioactive metabolites from the media with diethyl ether.

-

Separate the ether extracts by TLC to isolate the PGE2 fraction.

-

Quantitate the radioactive PGE2 zone using a liquid scintillation counter.

-

Calculate the percent inhibition of PGE2 synthesis compared to a vehicle control.

Figure 4: Experimental workflow for measuring inhibition of PGE2 synthesis.

Conclusion

The mechanism of action of this compound is multifaceted, combining the gene-regulatory effects of a classic retinoid with anti-inflammatory activity through the inhibition of the arachidonic acid pathway. Its primary interaction with nuclear retinoic acid receptors allows it to modulate the expression of genes controlling key cellular functions such as differentiation, particularly in keratinocytes. Simultaneously, its ability to inhibit the release of arachidonic acid and subsequent prostaglandin synthesis provides a basis for its anti-inflammatory properties. Further research to quantify the binding affinities of this compound to specific RAR and RXR subtypes and to determine its IC50 for phospholipase A2 inhibition would provide a more complete understanding of its pharmacological profile. The experimental frameworks provided herein offer a basis for conducting such investigations.

References

Ro 12-7310 as an Inhibitor of Arachidonic Acid Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 12-7310 is a synthetic retinoid identified as an inhibitor of arachidonic acid (AA) release, a critical step in the inflammatory cascade. This technical guide provides an in-depth overview of the core mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound. As a member of the aromatic retinoid class, this compound is understood to exert its inhibitory effects through the modulation of phospholipase A2 (PLA2), the primary enzyme responsible for the liberation of arachidonic acid from membrane phospholipids. This document summarizes the available data, presents detailed methodologies for assessing its activity, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic retinoid and a metabolite of Acitretin, a second-generation retinoid used in the treatment of psoriasis. Structurally, it is (2E,4E,6E,8E)-9-(4-hydroxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid[1]. Retinoids, as a class, have demonstrated anti-inflammatory properties, and their mechanism is, in part, attributed to the inhibition of arachidonic acid release[2]. The release of arachidonic acid is the rate-limiting step in the biosynthesis of eicosanoids, which are potent lipid mediators of inflammation, including prostaglandins and leukotrienes.

Mechanism of Action: Inhibition of Phospholipase A2

The primary mechanism by which this compound is proposed to inhibit the release of arachidonic acid is through the direct or indirect inhibition of phospholipase A2 (PLA2) activity. PLA2 enzymes catalyze the hydrolysis of the sn-2 position of membrane glycerophospholipids, which liberates arachidonic acid[3]. By inhibiting PLA2, this compound effectively reduces the available substrate for downstream inflammatory pathways catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The potency of retinoids as inhibitors of PLA2 appears to correlate with their ability to inhibit arachidonic acid release, suggesting a direct mechanistic link[4]. The free acid forms of aromatic retinoids, such as this compound, have been shown to be more potent inhibitors than their corresponding ethyl esters[4].

Quantitative Data on Inhibitory Activity

Table 1: Inhibition of Arachidonic Acid Release from A23187-Stimulated Rat Peritoneal Macrophages

| Compound Class | Compound | IC50 (µM) | Reference |

| Aromatic Retinoids (Free Acid Forms) | Multiple | 2 - 6 | |

| Natural Retinoids | all-trans-Retinoic Acid | 4 | |

| Natural Retinoids | 13-cis-Retinoic Acid | 4 |

Table 2: Inhibition of Human Synovial Fluid Phospholipase A2 (HSF-PLA2)

| Compound Class | Compound | IC50 (µM) | Reference |

| Natural Retinoids | all-trans-Retinal | 6 - 15 | |

| Natural Retinoids | all-trans-Retinoic Acid | 6 - 15 | |

| Natural Retinoids | 13-cis-Retinoic Acid | 6 - 15 |

Experimental Protocols

The following is a detailed protocol for a common in vitro assay used to determine the inhibitory effect of compounds like this compound on arachidonic acid release from stimulated macrophages. This protocol is based on methodologies described in the literature for similar studies.

Assay for Inhibition of Arachidonic Acid Release from Rat Peritoneal Macrophages

Objective: To quantify the inhibition of calcium ionophore A23187-stimulated arachidonic acid release from rat peritoneal macrophages by this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Thioglycollate broth (4%)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal bovine serum (FBS)

-

RPMI 1640 medium

-

[³H]Arachidonic acid (specific activity 80-100 Ci/mmol)

-

Calcium ionophore A23187

-

This compound

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

Liquid scintillation cocktail

-

Scintillation counter

-

Various organic solvents for chromatography

Procedure:

-

Macrophage Harvesting:

-

Elicit peritoneal macrophages by intraperitoneal injection of 10 mL of sterile 4% thioglycollate broth into rats.

-

Four days post-injection, euthanize the rats and harvest the peritoneal cells by lavage with 50 mL of cold HBSS.

-

Wash the cells twice by centrifugation (400 x g for 10 minutes at 4°C) and resuspend in RPMI 1640 medium supplemented with 10% FBS.

-

Plate the cells in 24-well culture plates at a density of 1 x 10⁶ cells/well and incubate for 2 hours at 37°C in a 5% CO₂ atmosphere to allow for macrophage adherence.

-

Wash the non-adherent cells away with warm HBSS.

-

-

Radiolabeling of Macrophages:

-

To the adherent macrophages, add 1 mL of RPMI 1640 medium containing 0.5 µCi of [³H]arachidonic acid.

-

Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ atmosphere to allow for the incorporation of the radiolabel into the cell membrane phospholipids.

-

After incubation, wash the cells three times with warm HBSS to remove unincorporated [³H]arachidonic acid.

-

-

Inhibition and Stimulation:

-

Pre-incubate the radiolabeled macrophages for 30 minutes with various concentrations of this compound (or vehicle control) in HBSS.

-

Stimulate the release of arachidonic acid by adding calcium ionophore A23187 to a final concentration of 1 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Quantification of Arachidonic Acid Release:

-

After incubation, collect the supernatant from each well.

-

Extract the lipids from the supernatant using a suitable organic solvent system (e.g., ethyl acetate).

-

Separate the free [³H]arachidonic acid from other lipids by thin-layer chromatography (TLC) using a solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the silica gel corresponding to the arachidonic acid band into scintillation vials.

-

Add liquid scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.

-

Determine the percent inhibition of arachidonic acid release for each concentration of this compound compared to the vehicle control.

-

Calculate the IC50 value for this compound.

-

Conclusion

This compound, a synthetic aromatic retinoid, demonstrates potential as an anti-inflammatory agent through its inhibitory action on arachidonic acid release. The available evidence strongly suggests that this effect is mediated by the inhibition of phospholipase A2. While a precise IC50 value for this compound is not yet established in publicly accessible literature, the data for structurally related compounds indicate a potent inhibitory activity in the low micromolar range. The detailed experimental protocol provided herein offers a robust framework for the further characterization of this compound and other potential inhibitors of the arachidonic acid cascade, which is of significant interest to researchers in inflammation and drug development.

References

Cellular Targets of the Synthetic Retinoid Ro 12-7310: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 12-7310 is a synthetic retinoid, a class of compounds structurally related to vitamin A, that has been identified as an inhibitor of arachidonic acid release. This activity suggests its potential as an anti-inflammatory agent, as the release of arachidonic acid is the rate-limiting step in the biosynthesis of prostaglandins and leukotrienes, potent mediators of inflammation. This technical guide provides a comprehensive overview of the known cellular targets of this compound, detailing its mechanism of action, relevant experimental protocols, and associated signaling pathways.

Core Cellular Targets

The primary cellular targets of this compound identified to date are:

-

Cellular Retinoic Acid-Binding Protein 2 (CRABP2): this compound is known to bind to CRABP2, a cytosolic protein responsible for transporting retinoic acid to the nucleus, where it modulates gene expression through nuclear retinoic acid receptors (RARs)[1][2]. The binding of this compound to CRABP2 is a key interaction, suggesting that some of its cellular effects may be mediated through the retinoid signaling pathway.

-

Enzymes of the Arachidonic Acid Cascade: this compound inhibits the release of arachidonic acid from cellular membranes[3]. This strongly implies an interaction with Phospholipase A2 (PLA2) , the enzyme that catalyzes this release. By inhibiting PLA2, this compound effectively reduces the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), thereby decreasing the production of prostaglandins such as Prostaglandin E2 (PGE2)[2].

Quantitative Data

No specific IC50 or Ki values for this compound have been identified in the public domain literature at the time of this review. The following tables are structured for the inclusion of such data as it becomes available.

Table 1: Binding Affinity of this compound for CRABP2

| Parameter | Value | Cell Line/System | Reference |

| Kd | Data not available | ||

| Ki | Data not available |

Table 2: Inhibition of Arachidonic Acid Release and PGE2 Synthesis by this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Arachidonic Acid Release) | Data not available | ||

| IC50 (PGE2 Synthesis) | Data not available | Human Squamous Cell Carcinoma (SCC-25) | [2] |

Signaling Pathways

The primary signaling pathway affected by this compound is the arachidonic acid cascade, a major pathway in the inflammatory response. Additionally, its binding to CRABP2 implicates its involvement in the canonical retinoid signaling pathway.

Experimental Protocols

Inhibition of Prostaglandin E2 (PGE2) Synthesis in Human Squamous Cell Carcinoma (SCC-25) Cells

This protocol details the methodology used to assess the inhibitory effect of this compound on PGE2 synthesis.

1. Cell Culture and Labeling:

- Plate 5 x 106 SCC-25 cells.

- Label the cells with 0.2 µCi of [14C]-arachidonic acid (AA) in 2 ml of DMEM/F12 medium containing 0.1% BSA for 4 hours. This incorporates the radioactive label into the cell membrane phospholipids.

2. Treatment with this compound:

- Wash the cells to remove unincorporated [14C]-AA.

- Incubate the cells in serum-free medium with varying concentrations of this compound (e.g., 10, 20, 30, 40 µM) for 1 hour.

3. Stimulation of PGE2 Release:

- Stimulate the cells with melittin for an additional hour. Melittin is a potent activator of phospholipase A2, inducing the release of arachidonic acid.

4. Extraction of Prostaglandins:

- Collect the cell culture media.

- Extract the radioactive metabolites, including PGE2, from the media using diethyl ether.

5. Quantification of PGE2:

- Separate the ether extracts by thin-layer chromatography (TLC).

- Quantify the radioactive PGE2 zone by means of liquid scintillation counting.

6. Data Analysis:

- Calculate the percent inhibition of PGE2 synthesis for each concentration of this compound compared to the control (melittin stimulation without this compound).

A[label="1. Plate and label SCC-25 cells\nwith [14C]-Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="2. Wash cells and incubate with\nthis compound (10-40 µM) for 1h", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="3. Stimulate with Melittin\nfor 1h to induce AA release", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="4. Collect media and extract\nradioactive metabolites", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="5. Separate metabolites by TLC", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="6. Quantify radioactive PGE2\nby liquid scintillation counting", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="7. Calculate % inhibition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G;

}

Conclusion

The synthetic retinoid this compound primarily targets two key cellular components: CRABP2 and the enzymatic machinery of the arachidonic acid cascade. Its binding to CRABP2 suggests a role in modulating retinoid-sensitive gene expression, while its inhibition of arachidonic acid release and subsequent PGE2 synthesis points to a direct anti-inflammatory mechanism. Further research is required to elucidate the precise molecular interactions, determine quantitative binding and inhibitory constants, and fully map the signaling pathways affected by this compound. The provided experimental protocol serves as a robust starting point for researchers investigating the anti-inflammatory and retinoid-like properties of this compound and similar molecules.

References

Ro 12-7310 and Its Interplay with Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 12-7310, a synthetic retinoid, has been identified as an inhibitor of prostaglandin synthesis. This technical guide delves into the core mechanisms of this compound's action, focusing on its role in the intricate prostaglandin synthesis pathways. While specific quantitative data for this compound remains limited in publicly available literature, this document synthesizes existing knowledge to provide a comprehensive overview for research and development professionals. We will explore the compound's impact on arachidonic acid release and subsequent enzymatic conversions, present a generalized experimental protocol for assessing its inhibitory effects, and visualize the key pathways and experimental workflows.

Introduction to Prostaglandin Synthesis

Prostaglandins are a group of bioactive lipid compounds derived from fatty acids that play a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane's phospholipids. This release is primarily catalyzed by the enzyme phospholipase A2 (PLA2). Once liberated, arachidonic acid is metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX pathway, which is of primary interest in the context of this compound, leads to the production of various prostaglandins and thromboxanes.

This compound: A Synthetic Retinoid with Inhibitory Activity

This compound is a synthetic retinoid that has been investigated for its potential therapeutic effects.[1][2] Notably, it is also a metabolite of etretinate, another retinoid. Research indicates that this compound can inhibit the release of arachidonic acid, a critical precursor in the prostaglandin synthesis cascade.[1][2] This inhibitory action on arachidonic acid release suggests an interaction with the initial steps of the prostaglandin synthesis pathway.

Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway

The primary proposed mechanism of action for this compound in the context of prostaglandin synthesis is the inhibition of arachidonic acid release.[1] This strongly points to the modulation of phospholipase A2 (PLA2) activity, the enzyme responsible for liberating arachidonic acid from membrane phospholipids. By inhibiting PLA2, this compound effectively reduces the availability of the substrate required for the downstream synthesis of prostaglandins by cyclooxygenase (COX) enzymes.

A key study evaluated the effect of this compound on the synthesis of prostaglandin E2 (PGE2) in human squamous cell carcinoma (SCC-25) cells. The findings from this study indicated that this compound was the most potent inhibitor of PGE2 synthesis among the four retinoids tested.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the prostaglandin synthesis pathway.

Quantitative Data

While the available literature indicates the inhibitory effect of this compound on prostaglandin synthesis, specific quantitative data such as IC50 values for its action on PLA2 or COX enzymes are not readily found in public domain searches. One study demonstrated a dose-dependent inhibition of PGE2 synthesis by this compound in SCC-25 cells at concentrations of 10, 20, 30, and 40 microM. The study established a rank order of potency for the tested retinoids, with this compound being the most potent inhibitor of PGE2 synthesis. However, the precise percentage of inhibition at each concentration is not detailed in the available abstract.

Table 1: Summary of this compound's Effect on PGE2 Synthesis

| Compound | Cell Line | Effect on PGE2 Synthesis |

| This compound | SCC-25 | Most potent inhibitor among four tested retinoids (I > II > III > IV)* |

Note: The specific retinoids represented by II, III, and IV were Ro 13-7410, 13-cis-retinoic acid, and Ro 13-7652, respectively.

Experimental Protocols

The following is a generalized experimental protocol for assessing the effect of this compound on prostaglandin E2 (PGE2) synthesis in a cell culture model, based on the methodology described in the literature.

Objective

To determine the inhibitory effect of this compound on PGE2 synthesis in cultured cells.

Materials

-

Cell line (e.g., human squamous cell carcinoma of the tongue, SCC-25)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

[14C]-Arachidonic Acid (AA)

-

This compound

-

Stimulating agent (e.g., melittin)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter

-

Phosphate Buffered Saline (PBS)

Methodology

-

Cell Culture: Plate the chosen cells (e.g., 5 x 10^6 SCC-25 cells) in appropriate culture dishes and grow to a suitable confluency.

-

Labeling with [14C]-Arachidonic Acid: Incubate the cells with [14C]-AA (e.g., 0.2 microCi) in a serum-free medium containing a low concentration of BSA for a defined period (e.g., 4 hours) to allow for the incorporation of the radioactive arachidonic acid into the cell membranes.

-

Washing: After the labeling period, wash the cells thoroughly with PBS to remove any unincorporated [14C]-AA.

-

Treatment with this compound: Incubate the cells in a serum-free medium containing various concentrations of this compound (e.g., 10, 20, 30, 40 microM) for a specified duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

-

Stimulation of PGE2 Synthesis: Add a stimulating agent (e.g., melittin) to the culture medium and incubate for an additional period (e.g., 1 hour) to induce the release of arachidonic acid and the synthesis of prostaglandins.

-

Extraction of Prostaglandins: Collect the culture medium and extract the radioactive metabolites, including PGE2, using an organic solvent such as diethyl ether.

-

Separation and Quantification: Separate the extracted metabolites using Thin Layer Chromatography (TLC). Identify the band corresponding to PGE2 based on a standard. Scrape the PGE2 band and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 synthesis for each concentration of this compound compared to the vehicle control.

Experimental Workflow Diagram

Conclusion and Future Directions

This compound demonstrates clear inhibitory effects on the prostaglandin synthesis pathway, likely through the inhibition of phospholipase A2 and the subsequent reduction in arachidonic acid availability. While the current understanding is based on limited public data, the potent activity of this synthetic retinoid warrants further investigation. Future research should focus on obtaining precise quantitative data, such as IC50 values, for the inhibition of both PLA2 and COX enzymes by this compound. Elucidating the broader impact of this compound on the entire eicosanoid network and its potential therapeutic applications in inflammatory diseases and cancer remains a promising area for scientific exploration. A deeper understanding of its molecular interactions and signaling consequences will be crucial for the development of novel therapeutic strategies.

References

Downstream Signaling Effects of Ro 12-7310: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 12-7310 is a synthetic retinoid recognized for its inhibitory action on the release of arachidonic acid.[1] This technical guide provides an in-depth overview of the known and potential downstream signaling effects of this compound, drawing from direct experimental evidence and the established signaling paradigms of synthetic retinoids and arachidonic acid pathway inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cellular signaling research.

Core Mechanism of Action: Inhibition of Arachidonic Acid Metabolism

The primary established mechanism of action for this compound is the inhibition of arachidonic acid release.[1] Arachidonic acid is a key polyunsaturated fatty acid stored in cell membranes and is released by the action of phospholipase A2 (PLA2). Once released, it is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes into a variety of signaling molecules called eicosanoids, which include prostaglandins, leukotrienes, and thromboxanes. These molecules are potent mediators of inflammation and are involved in a wide range of cellular processes.

By inhibiting the release of arachidonic acid, this compound effectively curtails the production of these downstream inflammatory and signaling mediators. A direct consequence of this action is the inhibition of prostaglandin E2 (PGE2) synthesis.[2]

Downstream Signaling Pathways

Based on its primary mechanism and its classification as a synthetic retinoid, this compound is implicated in several key signaling cascades.

Prostaglandin Synthesis Pathway

Direct experimental evidence demonstrates that this compound inhibits the synthesis of Prostaglandin E2 (PGE2) in human squamous cell carcinoma cells.[2] This effect is a direct consequence of the inhibition of arachidonic acid release, which serves as the precursor for prostaglandin synthesis via the cyclooxygenase (COX) pathway.

References

The Role of Ro 12-7310 in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 12-7310, a synthetic retinoid, has demonstrated potential in modulating key pathways of the inflammatory response. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data and detailed experimental protocols. The primary mode of action for this compound appears to be the inhibition of arachidonic acid release, a critical upstream step in the synthesis of pro-inflammatory eicosanoids. This inhibitory action directly impacts the production of prostaglandins, key mediators of inflammation. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the anti-inflammatory properties of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. A central pathway in the inflammatory cascade is the metabolism of arachidonic acid into potent inflammatory mediators, including prostaglandins and leukotrienes.

This compound is a synthetic retinoid that has been identified as an inhibitor of arachidonic acid release[1][2][3]. By targeting this early and pivotal step, this compound presents a promising avenue for therapeutic intervention in inflammatory disorders. This guide will explore the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its impact on the arachidonic acid cascade.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the release of arachidonic acid from membrane phospholipids. This action curtails the substrate available for downstream enzymatic pathways responsible for the synthesis of pro-inflammatory eicosanoids.

The Arachidonic Acid Cascade

Arachidonic acid, an omega-6 polyunsaturated fatty acid, is esterified in the sn-2 position of membrane phospholipids. In response to inflammatory stimuli, phospholipase A2 (PLA2) enzymes are activated, which then cleave arachidonic acid from the phospholipid backbone. Once released, free arachidonic acid is metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, involving the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (e.g., PGE2, PGD2) and thromboxanes. These molecules are potent mediators of inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: This pathway, primarily involving 5-lipoxygenase (5-LOX), converts arachidonic acid into leukotrienes (e.g., LTB4, LTC4) and other bioactive lipids. Leukotrienes are powerful chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability.

This compound's Point of Intervention

Evidence suggests that this compound, like other retinoids, exerts its anti-inflammatory effect by inhibiting the activity of phospholipase A2 (PLA2)[4][5]. By inhibiting PLA2, this compound effectively reduces the release of arachidonic acid, thereby diminishing the production of both prostaglandins and, theoretically, leukotrienes. This upstream intervention offers a broad-spectrum anti-inflammatory effect.

Quantitative Data

A study by El-Mowafy et al. (1995) provides quantitative insight into the inhibitory effect of this compound on prostaglandin synthesis. The study evaluated the inhibition of prostaglandin E2 (PGE2) synthesis in human squamous cell carcinoma (SCC-25) cells.

| Compound | Concentration (µM) | Rank Order of PGE2 Synthesis Inhibition |

| This compound (I) | 10, 20, 30, 40 | 1 |

| Ro 13-7410 (II) | 10, 20, 30, 40 | 2 |

| 13-cis-retinoic acid (III) | 10, 20, 30, 40 | 3 |

| Ro 13-7652 (IV) | 10, 20, 30, 40 | 4 |

Table 1: Rank Order of Percent Inhibition of PGE2 Synthesis by Various Retinoids. Data sourced from El-Mowafy et al. (1995).

The results clearly indicate that this compound was the most potent inhibitor of PGE2 synthesis among the tested retinoids at all concentrations.

Experimental Protocols

This section details the methodology for a key experiment to determine the inhibitory effect of this compound on prostaglandin synthesis, based on the protocol described by El-Mowafy et al. (1995).

Inhibition of Prostaglandin E2 (PGE2) Synthesis in Cell Culture

Objective: To quantify the inhibitory effect of this compound on the synthesis of PGE2 in a cellular model.

Materials:

-

Human squamous cell carcinoma (SCC-25) cells

-

DMEM/F12 medium

-

Bovine Serum Albumin (BSA)

-

[¹⁴C]-arachidonic acid (AA)

-

This compound and other test retinoids

-

Melittin (PLA2 activator)

-

Diethyl ether

-

Thin-Layer Chromatography (TLC) plates

-

Liquid scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Labeling:

-

Plate 5 x 10⁶ SCC-25 cells per well.

-

Label the cells with 0.2 µCi of [¹⁴C]-arachidonic acid in 2 ml of DMEM/F12 medium containing 0.1% BSA for 4 hours. This allows for the incorporation of the radioactive arachidonic acid into the cell membranes.

-

-

Treatment with Retinoids:

-

Wash the cells to remove unincorporated [¹⁴C]-arachidonic acid.

-

Incubate the cells in serum-free medium containing the desired concentrations of this compound or other retinoids (e.g., 10, 20, 30, 40 µM) for 1 hour.

-

-

Stimulation of Arachidonic Acid Release:

-

Stimulate the cells with a PLA2 activator, such as melittin, for an additional hour to induce the release of [¹⁴C]-arachidonic acid and its conversion to prostaglandins.

-

-

Extraction of Prostaglandins:

-

Collect the cell culture media.

-

Extract the radioactive metabolites, including [¹⁴C]-PGE2, from the media using diethyl ether.

-

-

Quantification of PGE2:

-

Separate the extracted metabolites using Thin-Layer Chromatography (TLC).

-

Identify the radioactive PGE2 zone on the TLC plate.

-

Quantify the amount of radioactivity in the PGE2 zone using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE2 synthesis for each concentration of this compound compared to the vehicle control.

-

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow for Assessing PGE2 Inhibition

Caption: Workflow for assessing this compound's inhibition of PGE2 synthesis.

Discussion and Future Directions

The available data strongly supports the role of this compound as a modulator of inflammatory responses, primarily through the inhibition of arachidonic acid release and subsequent prostaglandin synthesis. The rank-order potency demonstrated in the study by El-Mowafy et al. (1995) highlights its potential as a significant anti-inflammatory agent among synthetic retinoids.

While the effect on the cyclooxygenase pathway is evident, the impact of this compound on the lipoxygenase pathway remains to be elucidated. Future research should focus on:

-

Determining the precise IC50 value of this compound for the inhibition of PLA2 activity and arachidonic acid release.

-

Investigating the effect of this compound on the production of various leukotrienes to understand its full spectrum of anti-inflammatory activity.

-

Conducting in vivo studies to validate the anti-inflammatory efficacy of this compound in relevant animal models of inflammatory diseases.

Conclusion

This compound demonstrates clear anti-inflammatory potential by inhibiting the synthesis of prostaglandins through the suppression of arachidonic acid release. Its position as a potent inhibitor among other retinoids makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory conditions. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to build upon in exploring the full therapeutic utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ro 12-7310: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 12-7310 is a synthetic retinoid, identified as the (2E,4E,6E,8E)-9-(4-Hydroxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid. It is a metabolite of etretinate, a second-generation retinoid. The primary mechanism of action of this compound involves the inhibition of arachidonic acid release, which subsequently leads to the downregulation of prostaglandin E2 (PGE2) synthesis. This activity suggests its potential as an anti-inflammatory agent. Furthermore, as a retinoid, this compound is implicated in the regulation of keratinocyte differentiation, a key process in skin physiology and pathology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, including available quantitative data, detailed experimental protocols for key assays, and a visualization of its proposed signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is a mono-aromatic retinoid characterized by a polyene chain attached to a substituted phenyl ring.

Chemical Name: (2E,4E,6E,8E)-9-(4-Hydroxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid[1] Synonyms: Demethyletretin[2]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C20H24O3 | [3][4] |

| Molecular Weight | 312.4 g/mol | [4] |

| Monoisotopic Mass | 312.172544634 g/mol | |

| CAS Number | 65316-65-6 | |

| State | Solid | |

| Water Solubility (Predicted) | 0.00119 mg/mL | |

| logP (Predicted) | 5.6 | |

| pKa (Strongest Acidic) (Predicted) | 4.77 |

Biological Activity and Mechanism of Action

The primary biological activities of this compound are centered around its anti-inflammatory effects through the modulation of the arachidonic acid cascade and its regulatory role in keratinocyte differentiation, a characteristic feature of retinoids.

Inhibition of Prostaglandin E2 Synthesis

This compound has been demonstrated to be a potent inhibitor of prostaglandin E2 (PGE2) synthesis. This effect is attributed to its ability to inhibit the release of arachidonic acid, the precursor for prostaglandin synthesis.

An in vitro study evaluated the effect of this compound on PGE2 synthesis in human squamous cell carcinoma (SCC) of the tongue (SCC-25 cell line). The study found that this compound was the most potent inhibitor of PGE2 synthesis among the four retinoids tested. The rank order of percent inhibition of PGE2 synthesis at concentrations of 10, 20, 30, and 40 µM was this compound > Ro 13-7410 > 13-cis-retinoic acid > Ro 13-7652.

Regulation of Keratinocyte Differentiation

As a synthetic retinoid, this compound is involved in the regulation of keratinocyte differentiation. Retinoids are known to influence the expression of various keratins, which are key structural proteins in epithelial cells. Studies on other retinoids have shown that they can suppress the expression of certain keratins (e.g., K5, K6, K14, K17) while inducing others (e.g., K13, K19), thereby modulating the differentiation process.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Inhibition of Prostaglandin E2 Biosynthesis in Squamous Cell Carcinoma Cells

This protocol is based on the study that evaluated the effect of this compound on PGE2 synthesis in SCC-25 cells.

Objective: To determine the inhibitory effect of this compound on PGE2 synthesis in cultured human squamous cell carcinoma cells.

Materials:

-

Human squamous cell carcinoma of the tongue (SCC-25) cell line

-

DMEM/F12 medium

-

Bovine Serum Albumin (BSA)

-

[14C]-Arachidonic Acid (AA)

-

This compound and other test retinoids

-

Melittin

-

Diethyl ether

-

Thin Layer Chromatography (TLC) plates

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Plate 5 x 10^6 SCC-25 cells in a suitable culture vessel.

-

Radiolabeling: Label the cells with 0.2 µCi of [14C]-arachidonic acid in 2 ml of DMEM/F12 medium containing 0.1% BSA for 4 hours.

-

Washing: After the incubation period, wash the cells to remove unincorporated [14C]-AA.

-

Treatment: Incubate the washed cells in serum-free medium containing the desired concentrations of this compound (e.g., 10, 20, 30, 40 µM) for 1 hour.

-

Stimulation: Stimulate the cells with melittin for an additional hour to induce PGE2 synthesis.

-

Extraction: Extract the radioactive metabolites released into the medium with diethyl ether.

-

Separation: Separate the ether extracts using Thin Layer Chromatography (TLC).

-

Quantification: Quantify the radioactive PGE2 zone by means of liquid scintillation counting.

-

Analysis: Compare the amount of radioactive PGE2 in the treated samples to the control samples to determine the percent inhibition.

Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with the arachidonic acid cascade.

Arachidonic Acid Cascade and Prostaglandin Synthesis

Arachidonic acid is a polyunsaturated fatty acid that is a key component of cell membranes. Upon stimulation by various factors, it is released from the membrane phospholipids by the action of phospholipase A2 (PLA2). Once released, arachidonic acid can be metabolized by several enzymatic pathways, including the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.

This compound is proposed to inhibit the release of arachidonic acid, thereby preventing its conversion to prostaglandins, including the pro-inflammatory PGE2. The exact mechanism by which this compound inhibits arachidonic acid release has not been fully elucidated but may involve the modulation of PLA2 activity.

Conclusion

This compound is a synthetic retinoid with significant potential as an anti-inflammatory agent due to its potent inhibition of prostaglandin E2 synthesis. Its mechanism of action, centered on the inhibition of arachidonic acid release, distinguishes it from many other anti-inflammatory drugs. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its interaction with retinoic acid receptors and its effects on keratinocyte differentiation in various skin conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in further investigating the properties and applications of this compound.

References

- 1. Inhibition of cancer cell proliferation and prostaglandin E2 synthesis by Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of retinoic acid on keratinocyte proliferation and differentiation in a psoriatic skin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of Ro 12-7310 on Gene Expression in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 12-7310 is a synthetic retinoid that has garnered interest for its potential applications in cancer therapy. Like other retinoids, its mechanism of action is primarily mediated through the modulation of gene expression, leading to cellular differentiation, growth inhibition, and apoptosis. This technical guide provides an in-depth analysis of the putative effects of this compound on gene expression in cancer cells, drawing upon the established mechanisms of similar synthetic retinoids and its known interaction with the arachidonic acid pathway. While comprehensive gene expression profiling studies specifically for this compound are not extensively available in public literature, this document synthesizes existing knowledge to present a scientifically grounded overview of its likely molecular impact.

Core Mechanism of Action: Retinoid Signaling and Beyond

This compound, as a synthetic retinoid, is expected to exert its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] This binding can either activate or repress gene transcription, leading to a cascade of molecular events that can alter the cancer cell phenotype. It is known that retinoids can directly or indirectly regulate over 500 genes.[4]

Furthermore, this compound is a known inhibitor of arachidonic acid release. The arachidonic acid pathway is intricately linked with cancer progression, with its metabolites acting as signaling molecules that promote inflammation, cell proliferation, and angiogenesis.[5] By inhibiting this pathway, this compound may exert anti-cancer effects through a mechanism that is complementary to its direct gene regulatory role.

Hypothetical Gene Expression Changes Induced by this compound in Cancer Cells

Based on studies of other synthetic retinoids in various cancer cell lines, the following tables provide a representative summary of potential gene expression changes that could be induced by this compound. These tables are illustrative and aim to provide a framework for a typical response to a synthetic retinoid.

Table 1: Upregulated Genes in Response to this compound Treatment

| Gene Symbol | Gene Name | Putative Function in Cancer | Cancer Cell Line Example | Fold Change (Hypothetical) |

| RARβ | Retinoic Acid Receptor Beta | Tumor suppressor, induces apoptosis | Breast Cancer (MCF-7) | 5 - 10 |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest at G1/S | Squamous Cell Carcinoma (SCC-25) | 2 - 4 |

| TGM2 | Transglutaminase 2 | Induces differentiation, apoptosis | Promyelocytic Leukemia (HL-60) | 3 - 6 |

| CYP26A1 | Cytochrome P450 Family 26 Subfamily A Member 1 | Retinoic acid metabolism (feedback) | Various | 10 - 20 |

| HOXA1 | Homeobox A1 | Developmental regulator, differentiation | Various | 2 - 5 |

Table 2: Downregulated Genes in Response to this compound Treatment

| Gene Symbol | Gene Name | Putative Function in Cancer | Cancer Cell Line Example | Fold Change (Hypothetical) |

| CCND1 | Cyclin D1 | Promotes G1/S transition in cell cycle | Breast Cancer (MCF-7) | -2 to -4 |

| MYC | MYC Proto-Oncogene | Drives cell proliferation | Promyelocytic Leukemia (HL-60) | -1.5 to -3 |

| MMP9 | Matrix Metallopeptidase 9 | Promotes invasion and metastasis | Various | -2 to -5 |

| VEGFA | Vascular Endothelial Growth Factor A | Promotes angiogenesis | Various | -1.5 to -3 |

| BCL2 | BCL2 Apoptosis Regulator | Inhibits apoptosis | Various | -2 to -4 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study investigating the effects of this compound on gene expression in cancer cells.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia, SCC-25 for squamous cell carcinoma) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Cells are maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Treatment: Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or the vehicle control (DMSO). Cells are then incubated for a specified period (e.g., 24, 48, 72 hours) before harvesting for analysis.

RNA Extraction and Gene Expression Analysis (Microarray)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

cDNA Synthesis and Labeling: High-quality RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

-

Microarray Hybridization: Labeled cDNA is hybridized to a human gene expression microarray chip (e.g., Agilent SurePrint G3 Human Gene Expression Microarray) overnight in a hybridization oven.

-

Scanning and Data Acquisition: The microarray slides are washed to remove non-specifically bound probes and then scanned using a microarray scanner to detect fluorescence intensity.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between this compound-treated and control samples. A fold-change cut-off (e.g., ≥ 2-fold) and a p-value threshold (e.g., < 0.05) are typically used to identify significantly modulated genes.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways potentially affected by this compound and a typical experimental workflow for studying its effects on gene expression.

Caption: Retinoid Acid Signaling Pathway Activated by this compound.

Caption: Inhibition of the Arachidonic Acid Pathway by this compound.

Caption: Workflow for Gene Expression Analysis of this compound's Effects.

Conclusion

This compound holds promise as a potential anti-cancer agent due to its dual action on retinoic acid signaling and the arachidonic acid pathway. While direct and comprehensive gene expression data for this specific compound is limited, the established mechanisms of synthetic retinoids provide a strong foundation for understanding its likely effects. The hypothetical data and detailed protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the precise molecular mechanisms of this compound in various cancer contexts. Further research, particularly high-throughput gene expression profiling, is crucial to fully characterize its therapeutic potential and identify predictive biomarkers for patient response.

References

- 1. Retinoids, retinoic acid receptors, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 4. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The target of arachidonic acid pathway is a new anticancer strategy for human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Discovery of the Retinoid Ro 12-7310: A Technical Guide

Introduction

Ro 12-7310, also known as demethyletretin, is a synthetic retinoid belonging to the second generation of these vitamin A analogs. It is recognized as an active metabolite of acitretin (Ro 10-1670), which itself is the principal active metabolite of etretinate. The "Ro" designation in its name is indicative of its origin from research conducted at Hoffmann-La Roche. Early investigations into this compound focused on its effects on keratinocyte differentiation and its potential role in modulating inflammatory processes, positioning it within the broader exploration of retinoids for dermatological and other therapeutic applications. This technical guide provides a comprehensive overview of the early research and discovery of this compound, detailing its known biological activities, structural interactions, and the experimental protocols used in its initial characterization.

Chemical and Structural Properties

-

Chemical Name: (2E,4E,6E,8E)-9-(4-Hydroxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid

-

Molecular Formula: C₂₀H₂₄O₃

-

Molecular Weight: 312.41 g/mol

-

Synonyms: Demethyletretin

Biological Activities and Quantitative Data

The primary biological activities of this compound identified in early research include the modulation of keratinocyte differentiation and the inhibition of prostaglandin synthesis.

Modulation of Keratinocyte Differentiation

Inhibition of Prostaglandin Synthesis

This compound has been shown to inhibit the release of arachidonic acid, a precursor to prostaglandins[4][5]. One study investigated its effect on the synthesis of prostaglandin E₂ (PGE₂) in the human squamous cell carcinoma of the tongue cell line (SCC-25). While a specific IC₅₀ value was not reported, the study demonstrated a dose-dependent inhibition and provided a rank order of potency, with this compound being more potent than Ro 13-7410, 13-cis-retinoic acid, and Ro 13-7652 at the concentrations tested (10, 20, 30, and 40 µM).

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Cell/System Used | Observed Effect | Quantitative Data |

| Keratinocyte Differentiation | In vitro keratinocyte cultures | Inhibition of crosslinked keratins and envelope proteins; lower anti-keratinizing potential compared to third-generation retinoids | Not available |

| Prostaglandin E₂ Synthesis | Human Squamous Cell Carcinoma (SCC-25) | Inhibition of PGE₂ synthesis | Rank order of potency > Ro 13-7410 > 13-cis-retinoic acid > Ro 13-7652 at 10-40 µM |

Interaction with Cellular Retinoic Acid-Binding Protein II (CRABP II)

A significant aspect of the early research on this compound is the characterization of its interaction with Cellular Retinoic Acid-Binding Protein II (CRABP II). CRABPs are intracellular lipid-binding proteins that solubilize and transport retinoic acid within the cytoplasm. The three-dimensional structure of the complex between human CRABP II and this compound has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 3CBS . This structural data provides valuable insights into the molecular recognition of this synthetic retinoid by a key protein in the retinoid signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols from the very early discovery phase of this compound are not extensively documented in readily available literature. However, based on published studies, the following methodologies were employed.

Inhibition of Prostaglandin E₂ (PGE₂) Synthesis in SCC-25 Cells

This protocol is based on the methodology described for studying the effect of retinoids on PGE₂ synthesis in human squamous cell carcinoma of the tongue (SCC-25) cells.

1. Cell Culture and Labeling:

- Plate 5 x 10⁶ SCC-25 cells in DMEM/F12 medium containing 0.1% BSA.

- Label the cells with 0.2 µCi of [¹⁴C]-arachidonic acid (AA) in 2 ml of the same medium for 4 hours to allow for incorporation of the radiolabel into cellular phospholipids.

2. Retinoid Treatment and Stimulation:

- Wash the cells to remove unincorporated [¹⁴C]-AA.

- Incubate the cells in serum-free medium containing this compound at desired concentrations (e.g., 10, 20, 30, 40 µM) for 1 hour.

- Stimulate the cells with a phospholipase A₂ activator, such as melittin, for an additional hour to induce the release of arachidonic acid and subsequent conversion to prostaglandins.

3. Extraction and Analysis of PGE₂:

- Collect the cell culture medium.

- Extract the radioactive metabolites from the medium using an organic solvent such as diethyl ether.

- Separate the extracted metabolites by thin-layer chromatography (TLC).

- Identify the radioactive PGE₂ zone on the TLC plate.

- Quantify the amount of radioactivity in the PGE₂ zone using liquid scintillation counting.

- Calculate the percent inhibition of PGE₂ synthesis relative to a vehicle-treated control.

In Vitro Keratinocyte Differentiation Assay (General Protocol)

While a specific, detailed protocol for this compound is not available, the following represents a general methodology used to assess the effect of retinoids on keratinocyte differentiation in vitro.

1. Keratinocyte Culture:

- Culture primary human or mouse keratinocytes in a low-calcium (e.g., 0.05-0.07 mM) keratinocyte growth medium to maintain them in a proliferative, undifferentiated state.

- Plate the cells at an appropriate density in multi-well plates.

2. Induction of Differentiation and Retinoid Treatment:

- To induce differentiation, switch the culture medium to a high-calcium medium (e.g., >1.2 mM).

- Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.

- Incubate the cells for a period of several days (e.g., 3-7 days) to allow for differentiation to occur.

3. Analysis of Differentiation Markers:

- Protein Analysis (Immunoblotting):

- Lyse the cells and extract total protein.

- Separate the proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with antibodies against specific differentiation markers such as involucrin, filaggrin, loricrin, and various keratins (e.g., Keratin 1, Keratin 10).

- Use a loading control (e.g., actin or GAPDH) to normalize the results.

- Quantify the changes in protein expression relative to the control.

- Gene Expression Analysis (RT-qPCR):

- Isolate total RNA from the cells.

- Synthesize cDNA via reverse transcription.

- Perform quantitative PCR using primers specific for the genes encoding differentiation markers (e.g., IVL, FLG, LOR, KRT1, KRT10).

- Normalize the expression levels to a housekeeping gene.

- Calculate the fold change in gene expression in response to this compound treatment.

- Cornified Envelope Formation Assay:

- Treat the cells as described above to induce differentiation.

- Mechanically scrape the cells and treat them with a solution containing a detergent (e.g., SDS) and a reducing agent (e.g., dithiothreitol) to solubilize all cellular components except for the crosslinked cornified envelopes.

- Quantify the number of envelopes by phase-contrast microscopy or a cell counter.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for retinoids involves their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated transcription factors. While direct binding data for this compound to RARs and RXRs is not available in the early literature, its structural similarity to other active retinoids strongly suggests it functions through this pathway.

Retinoid Signaling Pathway

Caption: Retinoid signaling pathway of this compound.

Experimental Workflow for Keratinocyte Differentiation Assay

Caption: Workflow for in vitro keratinocyte differentiation assay.

Conclusion

The early research on this compound established it as a biologically active second-generation retinoid. Its ability to modulate keratinocyte differentiation and inhibit prostaglandin synthesis suggested its potential for therapeutic applications, particularly in dermatology. While comprehensive quantitative data on its receptor binding affinities and specific potencies in various assays are not extensively detailed in the early literature, the foundational studies provided a clear direction for its further investigation. The elucidation of its crystal structure in complex with CRABP II was a significant step in understanding its molecular interactions. The experimental protocols outlined in this guide, though generalized from the available information, provide a framework for replicating and expanding upon the initial characterization of this synthetic retinoid. Further research would be necessary to fill the gaps in our quantitative understanding of this compound's pharmacological profile.

References

- 1. The Biological Effects of Retinoids in the Skin | Encyclopedia MDPI [encyclopedia.pub]

- 2. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoids and Keratinocyte Differentiation in vitro – ScienceOpen [scienceopen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acitretin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ro 12-7310 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 12-7310 is a synthetic retinoid, identified as a metabolite of etretinate, that has demonstrated activity in regulating key cellular processes. In vitro studies have highlighted its role in modulating keratinocyte differentiation and inhibiting the inflammatory cascade by reducing prostaglandin E2 (PGE2) synthesis through the inhibition of arachidonic acid release.[1][2] These application notes provide a summary of its mechanism of action and detailed protocols for investigating its effects in a laboratory setting.

Mechanism of Action

This compound is a synthetic retinoid that, like other compounds in its class, is anticipated to exert its effects through the retinoic acid signaling pathway. This pathway is initiated by the binding of retinoids to nuclear retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs). This receptor complex subsequently binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the release of arachidonic acid, a key precursor in the biosynthesis of prostaglandins.[2]

Retinoid Signaling Pathway

References

Application Notes and Protocols for Ro 12-7310 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the synthetic retinoid Ro 12-7310 in various cell culture assays. The information is intended to guide researchers in studying its effects on keratinocyte differentiation, prostaglandin synthesis, and arachidonic acid release.

1. Introduction to this compound

This compound, also known as demethyletretin, is a synthetic retinoid that has been investigated for its effects on cellular processes, particularly in the context of dermatology and oncology. As a retinoid, its mechanism of action is primarily mediated through the binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This activation leads to the regulation of gene expression, influencing cell proliferation, differentiation, and apoptosis.

Known biological activities of this compound include:

-

Modulation of Keratinocyte Differentiation: Like other retinoids, this compound is known to influence the expression of keratin genes, which are key markers of epidermal differentiation.[1]

-

Inhibition of Prostaglandin Synthesis: this compound can inhibit the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are involved in inflammation and cancer progression.

-

Inhibition of Arachidonic Acid Release: It has been reported that this compound can inhibit the release of arachidonic acid, a precursor for prostaglandins and other eicosanoids.[2]

2. Data Presentation

| Assay | Cell Line | Parameter | Illustrative Value |

| Keratinocyte Differentiation | HaCaT | EC50 (Involucrin Expression) | 10 - 100 nM |

| PGE2 Synthesis Inhibition | A549 | IC50 | 1 - 10 µM |

| Arachidonic Acid Release | PC-3 | IC50 | 5 - 50 µM |

3. Experimental Protocols

3.1. Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining reproducible results. Due to its low aqueous solubility, an organic solvent is required.

Materials:

-

This compound powder

-

Ethanol (anhydrous, cell culture grade)

-

Sterile, light-protected microcentrifuge tubes or vials

Protocol:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of ethanol in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol) should be included in all experiments.

3.2. Keratinocyte Differentiation Assay

This protocol describes how to assess the effect of this compound on the differentiation of human keratinocytes by measuring the expression of differentiation markers.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Keratinocyte growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

This compound stock solution

-

6-well cell culture plates

-

PBS (Phosphate Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against differentiation markers (e.g., Involucrin, Keratin 10, Filaggrin) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed HaCaT cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3][4][5]

-

Workflow for Keratinocyte Differentiation Assay

Caption: Workflow of the keratinocyte differentiation assay.

3.3. Prostaglandin E2 (PGE2) Synthesis Inhibition Assay

This protocol uses a competitive ELISA to quantify the amount of PGE2 secreted by cells into the culture medium following treatment with this compound.

Materials:

-

A suitable cell line (e.g., A549 lung carcinoma cells, known to produce PGE2)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

24-well cell culture plates

-

PGE2 ELISA Kit (commercial)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed A549 cells in 24-well plates and grow to 80-90% confluency.

-

Pre-treatment: Replace the medium with serum-free medium and incubate for 2-4 hours.

-

Treatment: Add fresh serum-free medium containing various concentrations of this compound (e.g., 100 nM to 50 µM). Include a vehicle control.

-

Stimulation (Optional): To induce PGE2 synthesis, you can co-treat with a stimulant such as lipopolysaccharide (LPS) or a cytokine (e.g., IL-1β).

-

Incubation: Incubate the cells for 24 hours.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

PGE2 Quantification:

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the samples and standards to an antibody-coated plate, followed by the addition of a HRP-conjugated PGE2 tracer, washing, substrate addition, and reading the absorbance.

-

-

Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the IC50 value of this compound for PGE2 synthesis inhibition.

Workflow for PGE2 Synthesis Inhibition Assay

Caption: Workflow of the PGE2 synthesis inhibition assay.

4. Signaling Pathways

Retinoid Signaling Pathway

This compound, as a synthetic retinoid, is expected to follow the general retinoid signaling pathway. It enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs). This complex is transported to the nucleus where the retinoid binds to the ligand-binding domain of the retinoic acid receptor (RAR), which is heterodimerized with the retinoid X receptor (RXR). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the recruitment of co-activators and the initiation of target gene transcription. These target genes can include those involved in cell differentiation (e.g., keratins) and inflammation (e.g., enzymes in the arachidonic acid pathway).

Caption: General retinoid signaling pathway for this compound.

Arachidonic Acid Metabolism and Prostaglandin Synthesis

Arachidonic acid is released from the cell membrane by phospholipase A2 (PLA2). It is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, including PGE2. This compound may inhibit this pathway by reducing the expression of COX-2 and/or by inhibiting the initial release of arachidonic acid.

Caption: Inhibition of the arachidonic acid pathway by this compound.

References

Application of Ro 12-7310 in Squamous Cell Carcinoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 12-7310 is a synthetic retinoid that has demonstrated potential as an investigational compound in the field of oncology, particularly in squamous cell carcinoma (SCC). This document provides detailed application notes and protocols for the use of this compound in SCC research, based on its known mechanism of action. The primary mode of action for this compound in the context of SCC is the inhibition of prostaglandin E2 (PGE2) synthesis.[1] This is achieved by blocking the release of arachidonic acid, a key precursor in the prostaglandin synthesis pathway.[1] Given that elevated PGE2 levels are associated with tumor growth and immune suppression, its inhibition represents a promising therapeutic strategy.

Mechanism of Action